3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Vue d'ensemble
Description
This compound is also known as Lenalidomide . It is a powder form substance and is used in various research and development activities .
Molecular Structure Analysis
The molecular formula of this compound is C13H13N3O3 . The SMILES string representation is O=C1N(C2CCC(NC2=O)=O)CC3=C1C=CC=C3N . The InChI representation is 1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.26 . It has a density of 1.5±0.1 g/cm3 . Its boiling point is 614.0±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 91.1±3.0 kJ/mol . The flash point is 325.1±31.5 °C . The index of refraction is 1.672 . The molar refractivity is 66.5±0.3 cm3 . It has 6 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique
Hematology: Treatment of Multiple Myeloma
Summary of Application
5-Hydroxy-lenalidomide, also known as Lenalidomide, is a thalidomide derivative used to treat multiple myeloma . It is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties .
Methods of Application
Lenalidomide is available as oral capsules and is often used in combination with dexamethasone for the treatment of multiple myeloma . It works through various mechanisms of actions that promote malignant cell death and enhance host immunity .
Results or Outcomes
The implementation of immunomodulatory drugs like Lenalidomide has been a milestone in improving the clinical outcomes for multiple myeloma patients . Despite the initial poor prognosis for these patients, their life expectancy has improved significantly with the development of novel agents like Lenalidomide .
Hematology: Treatment of Amyloidosis
Summary of Application
Lenalidomide is also used in the treatment of newly diagnosed Amyloidosis (ND-AL) . It works through various mechanisms, can cause direct toxicity to plasma cells, inhibits angiogenesis, and promotes tumor apoptosis .
Methods of Application
A systematic search of databases was performed to analyze the efficacy and toxicity of Lenalidomide based regimens for the treatment of newly diagnosed Amyloidosis .
Results or Outcomes
In a phase II trial, Overall hematological response (OHR) was 46% with complete response (CR) in 25%, very good partial response (VGPR) in 18% and partial response (PR) in 3% patients . Organ response (OR) was 46% with maximum patients showing response in kidney (43%) and heart (26%) .
Hematology: Treatment of Myelodysplastic Syndromes
Summary of Application
5-Hydroxy-lenalidomide is used for the treatment of transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes (MDS) associated with a deletion 5q cytogenetic abnormality with or without additional cytogenetic abnormalities .
Methods of Application
Lenalidomide is available as oral capsules and is often used for the treatment of myelodysplastic syndromes . It works through various mechanisms of actions that promote malignant cell death and enhance host immunity .
Results or Outcomes
The use of Lenalidomide has shown significant improvement in the life expectancy of patients with myelodysplastic syndromes .
Hematology: Treatment of Mantle Cell Lymphoma
Summary of Application
Lenalidomide is used for the treatment of adult patients with mantle cell lymphoma (MCL) whose disease has relapsed or progressed after two prior therapies, one of which included bortezomib .
Methods of Application
Lenalidomide is administered orally and is often used in combination with other drugs for the treatment of mantle cell lymphoma .
Results or Outcomes
The use of Lenalidomide has shown significant improvement in the clinical outcomes for patients with mantle cell lymphoma .
Hematology: Treatment of Follicular Lymphoma
Summary of Application
Lenalidomide, in combination with a rituximab product, is indicated for the treatment of adult patients with previously treated follicular lymphoma (FL) .
Methods of Application
Lenalidomide is administered orally and is often used in combination with rituximab, a monoclonal antibody, for the treatment of follicular lymphoma .
Results or Outcomes
The use of Lenalidomide in combination with rituximab has shown significant improvement in the clinical outcomes for patients with follicular lymphoma .
Hematology: Treatment of Marginal Zone Lymphoma
Summary of Application
Lenalidomide, in combination with a rituximab product, is indicated for the treatment of adult patients with previously treated marginal zone lymphoma (MZL) .
Methods of Application
Lenalidomide is administered orally and is often used in combination with rituximab for the treatment of marginal zone lymphoma .
Results or Outcomes
The use of Lenalidomide in combination with rituximab has shown significant improvement in the clinical outcomes for patients with marginal zone lymphoma .
Propriétés
IUPAC Name |
3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c14-11-7-5-16(8-2-4-10(18)15-12(8)19)13(20)6(7)1-3-9(11)17/h1,3,8,17H,2,4-5,14H2,(H,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIRLGUOUTXTHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Amino-1,3-dihydro-5-hydroxy-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione | |
CAS RN |
1421593-78-3 | |
Record name | 5-Hydroxy-lenalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421593783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXY-LENALIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB9TF67ZH6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.